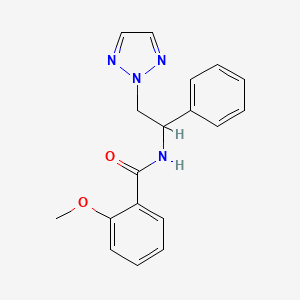

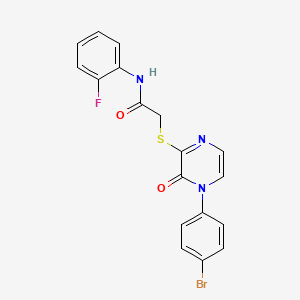

2-methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds often involves a sequence of functional group transformations, such as hydrogenation, Sandmeyer iodination, and Grignard carboxylation . These methods provide target molecules in a reliable and scalable manner .

Molecular Structure Analysis

The molecular structure of similar compounds often involves various functional groups. For instance, the IR absorption spectra of some 1,2,4-triazole derivatives were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .

Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve a sequence of functional group transformations . For instance, the reduction of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde by NaBH4, also reaction with SOCl2 in benzene led to the formation of 3-(4-(chloromethyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely. For instance, one compound was described as a colorless liquid with a melting point of 7-8℃, a boiling point of 122-123℃ (2.4kPa), a relative density of 1.090, and a refractive index of 1.5365 (20℃) .

Aplicaciones Científicas De Investigación

Novel Blue Emitting Fluorophores

Research conducted by Padalkar et al. (2015) focused on the synthesis and photophysical properties study of novel fluorescent triazole derivatives. These compounds were evaluated for their absorption, emission, quantum yields, and dipole moments in various solvents, emitting in the blue and green regions, and compared with structural analogs. The experimental data were aligned with theoretical data from DFT and TD-DFT computations, indicating their potential as blue-emitting fluorophores for applications in optical materials and sensors (Padalkar et al., 2015).

PPARgamma Agonists

Cobb et al. (1998) synthesized and evaluated a series of carboxylic acid analogues as peroxisome proliferator-activated receptor gamma (PPARgamma) agonists. These compounds, modified in the N-2-benzoylphenyl moiety, were studied for their activity, highlighting the nuanced role of substituents on pharmacological activity. This research underscores the compound's potential application in developing antidiabetic medications by manipulating its structural components (Cobb et al., 1998).

Antifungal Activity

Singh and Vedi (2014) explored the synthesis and antifungal activity of triazolylindole derivatives. This study illustrates the bioactive potential of triazole-containing compounds against various fungal strains, suggesting a pathway for developing new antifungal agents using the core structure of "2-methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide" (Singh & Vedi, 2014).

Anticancer and Anti-oxidant Agents

Kumaraswamy et al. (2021) described the synthesis of novel benzimidazoles containing 1,2,3-triazoles with evaluation for anticancer and antioxidant activities. The promising activity against cancer cell lines and significant antioxidant properties of these compounds suggest the therapeutic and protective potential of structurally similar compounds in oncology and oxidative stress management (Kumaraswamy et al., 2021).

Mecanismo De Acción

Target of Action

It’s known that similar compounds with an indole nucleus bind with high affinity to multiple receptors .

Mode of Action

It’s known that indole derivatives, which share a similar structure, can inhibit the action of certain neuropeptides .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

It’s known that the pharmacokinetic properties of a compound can greatly impact its bioavailability and therapeutic potential .

Result of Action

It’s known that similar compounds can induce apoptosis via cell cycle arrest .

Action Environment

It’s known that environmental factors can significantly impact the effectiveness of a compound .

Safety and Hazards

The safety and hazards of similar compounds can vary widely. Some compounds have been tested for various biological properties, including anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .

Direcciones Futuras

The future directions for research on similar compounds could involve further investigation of their synthesis, properties, and potential applications. For instance, electron withdrawing chloro and trifluoromethyl substituents on the B-ring resulted in moderate to high cytotoxic activity, suggesting potential applications in cancer treatment .

Propiedades

IUPAC Name |

2-methoxy-N-[1-phenyl-2-(triazol-2-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2/c1-24-17-10-6-5-9-15(17)18(23)21-16(13-22-19-11-12-20-22)14-7-3-2-4-8-14/h2-12,16H,13H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQSHQKAFDIFAMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC(CN2N=CC=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-[(2,3-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2820935.png)

![1-(5-Chlorothiophen-2-yl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B2820936.png)

![6-(1,3-Benzodioxol-5-yl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one](/img/structure/B2820941.png)

![(Z)-3-[2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]-2-(3,4-dichlorophenyl)prop-2-enenitrile](/img/structure/B2820943.png)

![1-(5-Isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenethyl)urea](/img/structure/B2820945.png)

![(Z)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2820948.png)

![2-Thioxo-1,3-diazaspiro[4.6]undecan-4-one](/img/structure/B2820956.png)

![2-[(1-Butan-2-ylpiperidin-4-yl)methoxy]pyrimidine](/img/structure/B2820957.png)